![molecular formula C19H20N2O3 B7461006 3-[(2-Methoxyphenyl)methyl]-5-(2-phenylethyl)imidazolidine-2,4-dione](/img/structure/B7461006.png)
3-[(2-Methoxyphenyl)methyl]-5-(2-phenylethyl)imidazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2-Methoxyphenyl)methyl]-5-(2-phenylethyl)imidazolidine-2,4-dione, commonly known as Mephenytoin, is a pharmaceutical drug that has been widely used for the treatment of epilepsy. Mephenytoin belongs to the class of hydantoins, which are anticonvulsant drugs that work by stabilizing the neuronal membranes and inhibiting the spread of seizure activity in the brain.
作用机制
Mephenytoin works by inhibiting the voltage-gated sodium channels in the neuronal membranes, which reduces the excitability of the neurons and prevents the spread of seizure activity in the brain. It also enhances the activity of the inhibitory neurotransmitter GABA, which further reduces the neuronal excitability.
Biochemical and Physiological Effects:
Mephenytoin has been shown to have a number of biochemical and physiological effects, including the inhibition of the cytochrome P450 enzymes, which are responsible for the metabolism of many drugs in the liver. This can lead to drug interactions and changes in the pharmacokinetics of other drugs. Mephenytoin has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
Mephenytoin has been widely used in laboratory experiments to study its anticonvulsant properties and its effects on the nervous system. One advantage of using Mephenytoin is its well-established mechanism of action and pharmacokinetics. However, one limitation is that it has a narrow therapeutic window and can cause adverse effects at higher doses.
未来方向
There are several future directions for the research on Mephenytoin. One area of interest is the development of more selective sodium channel blockers with fewer side effects. Another area of research is the investigation of the neuroprotective effects of Mephenytoin and its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, more studies are needed to fully understand the interactions of Mephenytoin with other drugs and its effects on the liver and other organs.
Conclusion:
In conclusion, Mephenytoin is a pharmaceutical drug that has been widely used for the treatment of epilepsy. It works by stabilizing the neuronal membranes and inhibiting the spread of seizure activity in the brain. Mephenytoin has been extensively studied for its anticonvulsant properties and has been found to be effective in the treatment of various types of seizures. It has also been used in the management of neuropathic pain and migraine headaches. While Mephenytoin has several advantages in laboratory experiments, its narrow therapeutic window and potential for adverse effects at higher doses are limitations that need to be considered. Future research directions include the development of more selective sodium channel blockers, investigation of the neuroprotective effects of Mephenytoin, and further studies on its interactions with other drugs and its effects on the liver and other organs.
合成方法
The synthesis of Mephenytoin involves the reaction of 2-benzyl-2-imidazolidinone with 2-methoxybenzyl bromide in the presence of a base, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by acidification and crystallization.
科学研究应用
Mephenytoin has been extensively studied for its anticonvulsant properties and has been found to be effective in the treatment of various types of seizures, including tonic-clonic seizures, partial seizures, and absence seizures. It has also been used in the management of neuropathic pain and migraine headaches.
属性
IUPAC Name |
3-[(2-methoxyphenyl)methyl]-5-(2-phenylethyl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-24-17-10-6-5-9-15(17)13-21-18(22)16(20-19(21)23)12-11-14-7-3-2-4-8-14/h2-10,16H,11-13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTDHPXFXZNHHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C(=O)C(NC2=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Methoxyphenyl)methyl]-5-(2-phenylethyl)imidazolidine-2,4-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







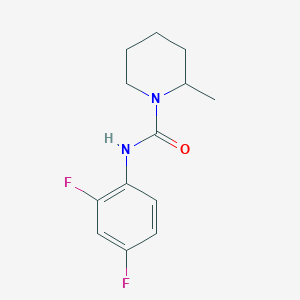
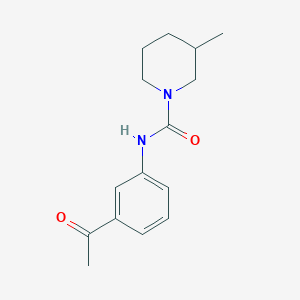
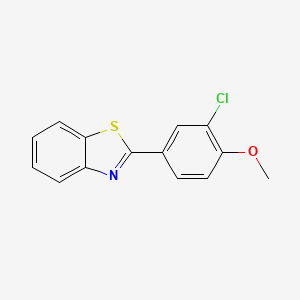
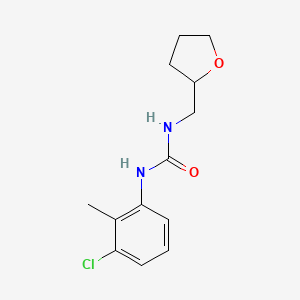
![4-[1-[(1-Phenyltetrazol-5-yl)amino]ethyl]benzenesulfonamide](/img/structure/B7460993.png)
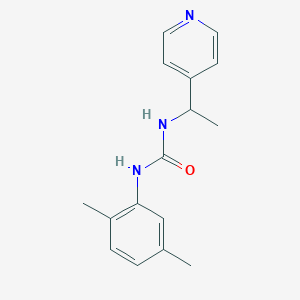
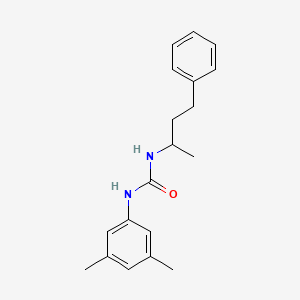
![1-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)piperidin-1-yl]ethanone](/img/structure/B7461010.png)